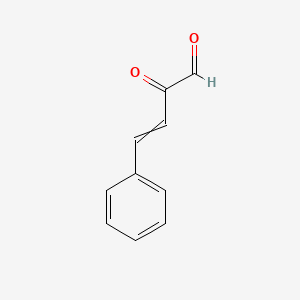

Styrylglyoxal

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8O2 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-oxo-4-phenylbut-3-enal |

InChI |

InChI=1S/C10H8O2/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-8H |

InChI Key |

PBPWOWKXFXYSAI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C=O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Styrylglyoxal and Its Derivatives

Established Synthetic Routes and Their Mechanistic Underpinnings for Styrylglyoxal

The traditional synthesis of styrylglyoxal, an α,β-unsaturated 1,2-dicarbonyl compound, relies predominantly on the oxidation of suitable precursors. These methods have been refined over time to improve yields and selectivity.

Liquid Phase Oxidation Techniques for Styrylglyoxal Synthesis

Liquid phase oxidation represents a cornerstone for the synthesis of aryl glyoxals, including styrylglyoxal. This approach involves the oxidation of an activated methylene (B1212753) group adjacent to a carbonyl function. A common strategy is the oxidation of aryl methyl ketones. For instance, the oxidation of acetophenone (B1666503) derivatives in the liquid phase serves as a direct precedent for styrylglyoxal synthesis. researchgate.net Various oxidizing agents can be employed, often in solvents like dioxane or aqueous ethanol, at elevated temperatures. researchgate.net

The mechanism typically involves the enolization of the ketone to form an enol or enolate, which is the species susceptible to attack by the oxidant. The choice of oxidant and reaction conditions is critical to prevent over-oxidation to the corresponding carboxylic acid. nih.gov Heterogeneous catalysts, such as supported transition metals, have been explored to facilitate these oxidations under milder conditions, offering advantages in catalyst recovery and product selectivity. d-nb.inforsc.org The use of bimetallic catalysts, for example, has been shown to enhance activity and resistance to catalyst poisoning in various liquid phase oxidation reactions. d-nb.info

Table 1: Comparison of Selected Liquid Phase Oxidation Conditions for Aryl Ketones

| Precursor | Oxidant | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetophenone | Selenium Dioxide | Dioxane/Water | 90 | >98 | researchgate.net |

| Acetophenone | Nitric Acid / SeO₂ (cat.) | Dioxane/Water | 90 | Attractive | researchgate.net |

| Cyclohexene | Co-N-C | Acetonitrile | 80 | 80 (Conversion) | d-nb.info |

| D-Sorbitol | O₂ / Au-Pd/C | Water | 60 | High Rate | d-nb.info |

Selenous Acid Oxidation Pathways (e.g., from Benzalacetone) for Styrylglyoxal Production

A highly effective and specific method for producing α-diketones from α,β-unsaturated ketones like benzalacetone (a chalcone) is through oxidation with selenium(IV) oxide (SeO₂), which forms selenous acid (H₂SeO₃) in situ, particularly in the presence of water. nih.govekb.eg Benzalacetone, which possesses the core structure of styrylglyoxal's precursor, is an ideal substrate for this transformation.

The mechanism of this oxidation is well-elucidated and distinct from simple methylene oxidation. It proceeds through a two-step sequence involving an initial ene reaction between the alkene and selenium dioxide. nih.gov This is followed by a rsc.orgnsf.gov-sigmatropic rearrangement of the intermediate allylseleninic acid. nih.govacs.org Subsequent hydrolysis of the resulting selenium(II) acid ester yields the desired α-dicarbonyl product, styrylglyoxal, and elemental selenium. nih.gov This pathway is highly selective for the α-carbon of the enone system, preserving the styryl moiety. The reaction is typically conducted in solvents like dioxane or acetic acid. nih.gov

Table 2: Examples of Selenous Acid Oxidation for α-Diketone Synthesis

| Substrate Type | Product Type | Key Mechanistic Steps | Common Solvents | Reference |

| Enolizable Ketones | α-Diketones | Enolization, α-oxidation | Dioxane, Acetic Acid | nih.gov |

| Arylidene Acetophenones (Chalcones) | α-Diketones / Other Products* | α-oxidation, Dehydrogenation | Dioxane, Acetic Acid | nih.gov |

| Olefins (general) | Allylic Alcohols | Ene reaction, rsc.orgnsf.gov-sigmatropic rearrangement | Various | nih.govacs.org |

*The reaction outcome can depend on the substituents present on the aromatic rings. nih.gov

Innovative Approaches and Novel Synthetic Routes for Styrylglyoxal Analogs and Scaffolds

Modern synthetic chemistry seeks to overcome the limitations of traditional methods, focusing on sustainability, efficiency, and the generation of molecular diversity.

Electrocatalytic Strategies in Styrylglyoxal Derivative Synthesis

Electrocatalysis is emerging as a powerful and green technology in organic synthesis. rsc.orgnih.gov It replaces harsh chemical oxidants with electrons, offering high levels of control over reaction conditions and minimizing waste. rsc.org For the synthesis of styrylglyoxal derivatives, electrocatalysis can be applied to achieve selective oxidations under exceptionally mild conditions. nih.gov The process involves the use of a redox-active mediator that shuttles electrons between the electrode and the substrate, enabling transformations that might otherwise require stoichiometric, toxic reagents. nih.gov

This strategy is particularly promising for generating libraries of styrylglyoxal analogs, as the reaction can be finely tuned by adjusting the applied potential. For example, the electrocatalytic Achmatowicz reaction, used to synthesize hydropyranones from furfuryl alcohols, demonstrates the power of this approach in complex molecular synthesis from biomass-derived materials. nih.gov Such principles can be extended to the oxidation of styryl-type precursors, potentially tolerating a wide range of functional groups that would be sensitive to conventional chemical oxidants. nih.govrsc.org

Continuous Flow Chemistry Applications for Enhanced Styrylglyoxal Synthesis Efficiency

Continuous flow chemistry has revolutionized chemical manufacturing by moving reactions from traditional batch reactors to continuously flowing streams within microreactors or tube reactors. innovation.cascielo.br This technology offers significant advantages for the synthesis of styrylglyoxal, especially for oxidation reactions which are often exothermic and can pose safety risks on a large scale. rsc.org

Table 3: Conceptual Comparison of Batch vs. Continuous Flow for Styrylglyoxal Synthesis via Oxidation

| Parameter | Batch Processing | Continuous Flow Processing |

| Heat Transfer | Poor, risk of hotspots | Excellent, precise control |

| Safety | Higher risk with exothermic reactions | Inherently safer, small reaction volume |

| Scalability | Challenging, requires re-optimization | Straightforward, "scaling out" by running longer |

| Reaction Time | Often hours | Can be reduced to minutes |

| Process Control | Limited | High precision and automation potential |

| Yield/Selectivity | Often lower due to side reactions | Typically higher and more consistent |

Multicomponent Reactions (MCRs) and Domino Processes in Styrylglyoxal Chemistry

The unique bifunctional nature of styrylglyoxal, containing both an aldehyde and a ketone, makes it an exceptionally valuable building block for multicomponent reactions (MCRs). rsc.orgrsc.org MCRs are convergent processes where three or more reactants combine in a single operation to form a complex product that incorporates structural elements from each starting material. organic-chemistry.orgfrontiersin.org This strategy is highly atom-economical and allows for the rapid generation of molecular diversity, which is crucial in drug discovery. nih.gov Aryl glyoxals are known to be prime substrates for MCRs, leading to a wide array of oxygen-containing heterocycles. rsc.orgrsc.org

Domino reactions, also known as cascade reactions, are processes involving two or more bond-forming transformations that occur sequentially in one pot without isolating intermediates. beilstein-journals.orgnih.goviupac.org A reaction involving styrylglyoxal could be designed where one of the carbonyl groups reacts first, creating new functionality that then triggers a subsequent intramolecular cyclization or reaction, leading to complex heterocyclic scaffolds in a single, efficient step. iupac.orge-bookshelf.de

Stereoselective and Asymmetric Synthesis in Styrylglyoxal Chemistry

The synthesis of styrylglyoxal and its derivatives with high levels of stereocontrol is a significant challenge in organic chemistry, driven by the need for enantiomerically pure building blocks for various applications. Stereoselective and asymmetric synthesis aims to control the formation of specific stereoisomers, which can be either enantiomers (non-superimposable mirror images) or diastereomers (stereoisomers that are not mirror images). researchgate.netsigmaaldrich.com This control is crucial as different stereoisomers of a molecule often exhibit distinct biological activities. researchgate.net Methodologies to achieve this include the use of chiral catalysts, chiral auxiliaries, and biocatalysis. researchgate.netsigmaaldrich.comuniurb.it

A key reaction in this context is the asymmetric aldol (B89426) reaction, which is one of the most powerful methods for forming carbon-carbon bonds in an enantioselective manner. nih.govnih.gov Arylglyoxals, a class of compounds to which styrylglyoxal belongs, are effective electrophiles in these reactions, leading to valuable chiral 2-hydroxy-1,4-dicarbonyl compounds. nih.gov

Detailed Research Findings

Recent research has demonstrated highly stereoselective methods for the synthesis of derivatives that are structurally analogous to those of styrylglyoxal. A notable example is the organocatalytic asymmetric aldol reaction between arylglyoxal monohydrates and hydroxyacetone. This reaction, catalyzed by a quinine-derived primary amine, produces anti-2,3-dihydroxy-1,4-diones with high yields, diastereoselectivities, and enantioselectivities. nih.gov

The reaction's success is attributed to the catalyst's ability to create a chiral environment that directs the approach of the nucleophile (hydroxyacetone enamine) to the electrophile (arylglyoxal), favoring the formation of one stereoisomer over others. nih.gov The general mechanism for this type of amine-catalyzed aldol reaction involves the formation of an enamine from the ketone and the chiral amine catalyst, which then reacts with the aldehyde. nih.gov

The following data table summarizes the results for the synthesis of various 2,3-dihydroxy-1,4-diones from different arylglyoxals, which serve as a model for the reactivity of styrylglyoxal.

Table 1: Stereoselective Aldol Reaction of Arylglyoxals with Hydroxyacetone. nih.gov

This data illustrates that the methodology is robust for a variety of arylglyoxals, consistently affording the anti-diastereomer in high enantiomeric excess. nih.gov The electronic nature of the substituent on the aromatic ring has a minor influence on the stereochemical outcome. nih.gov

Another important strategy in asymmetric synthesis is kinetic resolution, where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leaving the unreacted substrate enriched in the other enantiomer. Atroposelective synthesis, which deals with stereoisomerism arising from restricted rotation about a single bond, has also been applied to styrene (B11656) derivatives. For instance, organocatalytic atroposelective synthesis of axially chiral aldehyde-containing styrenes has been achieved through a dynamic kinetic resolution process, yielding products with high enantioselectivity. nih.gov

The following table presents data on the use of different chiral phosphonium (B103445) salt catalysts in the synthesis of axially chiral styrenes, demonstrating the critical role of the catalyst structure in achieving high stereoselectivity.

Table 2: Catalyst Optimization for Atroposelective Synthesis of Axially Chiral Styrenes. nih.gov

These findings underscore the power of modern synthetic methodologies to control the three-dimensional arrangement of atoms with a high degree of precision, which is directly applicable to the synthesis of complex chiral molecules like styrylglyoxal derivatives.

Elucidation of Reaction Mechanisms Pertaining to Styrylglyoxal

Mechanistic Investigations of Cyclization Reactions Involving Styrylglyoxal

The structural framework of styrylglyoxal, possessing both electrophilic carbonyl centers and a reactive styryl group, makes it a candidate for various intramolecular cyclization reactions, leading to the formation of diverse heterocyclic and carbocyclic systems. While direct mechanistic studies on styrylglyoxal are not extensively documented, its reactivity can be inferred from well-established cyclization reactions of analogous compounds.

One such relevant transformation is the Bischler-Napieralski reaction , a method for synthesizing 3,4-dihydroisoquinolines from β-arylethylamides. jk-sci.comnrochemistry.comorganic-chemistry.orgslideshare.net Should styrylglyoxal first react with an appropriate amine to form a β-arylethylamide derivative, it could undergo an intramolecular electrophilic substitution. The reaction is typically promoted by a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). organic-chemistry.org The mechanism is believed to proceed through one of two primary pathways: one involving a dichlorophosphoryl imine-ester intermediate and another proceeding via a nitrilium ion intermediate before the final cyclization step. nrochemistry.com For substrates with electron-donating groups on the aromatic ring, the reaction is generally more facile. jk-sci.com In a fascinating deviation from the expected outcome, a styrylacetamide derivative under Bischler-Napieralski conditions was found to yield a carbazole (B46965) product through a complex cascade mechanism, highlighting the potential for unexpected reactivity. nih.gov

Another potential cyclization pathway for styrylglyoxal derivatives is the Nazarov cyclization . This reaction involves the acid-catalyzed 4π-conrotatory electrocyclization of a divinyl ketone to produce a cyclopentenone. wikipedia.org A derivative of styrylglyoxal that fits this structural motif could be susceptible to this transformation. The mechanism is initiated by the activation of the ketone by a Lewis or protic acid, generating a pentadienyl cation which then undergoes electrocyclization. wikipedia.org

Furthermore, the Madelung synthesis , which produces indoles via the intramolecular cyclization of N-phenylamides at high temperatures with a strong base, could also be a potential reaction pathway for appropriately substituted styrylglyoxal derivatives. wikipedia.org The mechanism involves the deprotonation of both the amide nitrogen and the benzylic position on the ortho-substituent, followed by an intramolecular nucleophilic attack of the resulting carbanion on the amide carbonyl. wikipedia.org

Studies on the Formation Mechanisms of Schiff Bases with Styrylglyoxal

The formation of Schiff bases, or imines, is a fundamental reaction of carbonyl compounds, and the dicarbonyl nature of styrylglyoxal presents interesting mechanistic considerations. A Schiff base is characterized by a carbon-nitrogen double bond and is typically formed through the condensation of a primary amine with an aldehyde or ketone. byjus.comtsijournals.com

The generally accepted mechanism for Schiff base formation is a two-step process:

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the primary amine's nitrogen atom on one of the electrophilic carbonyl carbons of styrylglyoxal. This leads to the formation of an unstable tetrahedral intermediate known as a carbinolamine or hemiaminal. tsijournals.comlibretexts.org

Dehydration: The carbinolamine then undergoes dehydration, eliminating a molecule of water to form the stable imine. This step is typically the rate-determining step and is often catalyzed by acid. libretexts.org

The pH of the reaction medium is a critical factor. A moderately acidic environment (around pH 5) is often optimal because it provides enough protons to facilitate the dehydration of the carbinolamine without excessively protonating the amine nucleophile, which would render it non-reactive. libretexts.org

In the case of styrylglyoxal, the presence of two carbonyl groups—an aldehyde and a ketone—offers the potential for the formation of mono- or di-Schiff bases, depending on the stoichiometry and reaction conditions. The aldehyde carbonyl is generally more reactive towards nucleophilic attack than the ketone carbonyl due to reduced steric hindrance and greater electrophilicity. Therefore, the initial reaction is expected to occur at the aldehyde position. Subsequent reaction at the ketone position would lead to a di-imine.

Table 1: Key Steps in Schiff Base Formation with Styrylglyoxal

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of a primary amine on the more reactive aldehyde carbonyl of styrylglyoxal. | Mono-carbinolamine |

| 2 | Acid-catalyzed dehydration of the mono-carbinolamine. | Mono-Schiff base (at the aldehyde position) |

| 3 | Nucleophilic attack of a second primary amine on the ketone carbonyl. | Di-carbinolamine intermediate |

| 4 | Acid-catalyzed dehydration of the di-carbinolamine intermediate. | Di-Schiff base |

Advanced Mechanistic Elucidation of Styrylglyoxal Interactions with Biomolecules

Styrylglyoxal's high reactivity makes it a potent modifier of biological macromolecules, a process implicated in various physiological and pathological conditions. The mechanisms of these interactions, particularly with proteins, are of significant scientific interest.

The guanidino group, present in molecules like creatine (B1669601) and the side chain of the amino acid arginine, is a key target for α-dicarbonyl compounds. Studies on the reaction of glyoxal (B1671930) and methylglyoxal (B44143) with arginine and creatine provide a strong model for understanding the interaction of styrylglyoxal with these moieties. nih.govresearchgate.net

The reaction of an α-dicarbonyl with the guanidino group of arginine has been shown to primarily yield hydroimidazolone derivatives. researchgate.net Similarly, creatine has been demonstrated to be an effective scavenger of methylglyoxal under physiological conditions, forming a hydroimidazolone adduct.

The proposed mechanism for the reaction of styrylglyoxal with the guanidino group of creatine would likely follow a similar pathway:

Initial Adduct Formation: One of the carbonyl groups of styrylglyoxal reacts with a terminal nitrogen of the guanidino group to form a carbinolamine.

Cyclization: An intramolecular cyclization occurs, involving the other terminal nitrogen of the guanidino group attacking the second carbonyl of the styrylglyoxal moiety, forming a dihydroxyimidazolidine ring.

Dehydration and Rearrangement: Subsequent dehydration and rearrangement lead to the formation of a stable hydroimidazolone derivative of creatine.

This trapping of reactive dicarbonyls by creatine may represent a protective mechanism against the formation of advanced glycation end products (AGEs).

Protein glycation is a non-enzymatic post-translational modification that can alter the structure and function of proteins. researchgate.netnih.govnih.gov The reaction is initiated by the covalent attachment of a reducing sugar or, more rapidly, a reactive dicarbonyl compound like styrylglyoxal, to a free amino group on a protein. researchgate.net The primary targets for glycation on proteins are the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group. nih.gov The guanidino group of arginine is also a significant reaction site. nih.govresearchgate.netplos.orgnih.gov

The general mechanism of protein modification by styrylglyoxal is proposed as follows:

Schiff Base Formation: The reaction begins with the nucleophilic attack of a protein's free amino group (e.g., from a lysine residue) on one of the carbonyl carbons of styrylglyoxal, forming a reversible Schiff base. researchgate.net

Amadori Rearrangement: The Schiff base can undergo rearrangement to form a more stable ketoamine, known as an Amadori product.

Formation of Advanced Glycation End Products (AGEs): Over time, the Amadori products undergo a series of irreversible reactions, including dehydration, oxidation, and cyclization, to form a heterogeneous group of compounds known as AGEs. researchgate.net These AGEs can form cross-links between protein chains, leading to aggregation and loss of protein function. mdpi.com

Studies with glyoxal have shown that arginine is the primary reaction partner in the absence of other nucleophiles like cysteine. However, in the presence of cysteine, the reactivity shifts towards lysine, leading to the formation of carboxymethyllysine. nih.gov This suggests that the cellular environment can significantly influence the specific products of glycation by styrylglyoxal. The accumulation of these AGEs is implicated in the pathology of various diseases, including diabetes and neurodegenerative disorders. plos.org

Table 2: Potential Glycation Products of Styrylglyoxal with Amino Acid Residues

| Amino Acid Residue | Reactive Group | Initial Product | Final Product Class |

| Lysine | ε-amino group | Schiff base | Advanced Glycation End products (AGEs), e.g., carboxymethyl-lysine analogs |

| Arginine | Guanidino group | Dihydroxyimidazolidine | Hydroimidazolones |

| N-terminus | α-amino group | Schiff base | Advanced Glycation End products (AGEs) |

Radical-Mediated Transformation Pathways of Styrylglyoxal Analogs (e.g., with Hydroxyl Radicals)

In biological systems and atmospheric chemistry, styrylglyoxal and its analogs can be subject to radical-mediated transformations, particularly by highly reactive species like the hydroxyl radical (•OH). The hydroxyl radical can react with organic molecules through addition to double bonds or hydrogen abstraction. scielo.org.mx

For a styrylglyoxal analog like cinnamaldehyde, the reaction with hydroxyl radicals can proceed via several pathways:

Addition to the Alkene: The hydroxyl radical can add to the carbon-carbon double bond of the styryl group. This addition can occur at either the α- or β-carbon, leading to the formation of two different radical intermediates. These radicals can then undergo further reactions, such as reaction with molecular oxygen to form peroxy radicals, which can lead to a variety of oxygenated products, including epoxides. mdpi.com

Addition to the Carbonyl: The hydroxyl radical can also add to the carbonyl carbon of the aldehyde group, forming an alkoxy radical. scielo.org.mx

Hydrogen Abstraction: Abstraction of the aldehydic hydrogen is another possible reaction pathway, leading to the formation of an acyl radical. scielo.org.mx

Computational studies on the reaction of hydroxyl radicals with formaldehyde (B43269) have shown that both hydrogen abstraction and •OH addition are possible, with the former being more favorable in the gas phase. scielo.org.mx The presence of the conjugated system in styrylglyoxal would likely favor addition to the double bond. The specific products formed would depend on the subsequent reactions of the initial radical adducts, which can be influenced by the presence of other molecules like oxygen. Radical-mediated processes can lead to the degradation of the parent molecule or the formation of new, potentially more complex, products. ua.esmdpi.com

Advanced Derivatization Chemistry of Styrylglyoxal for Analytical Applications

Fundamental Principles and Methodologies of Styrylglyoxal Derivatization for Enhanced Detectability

The primary goal of derivatizing styrylglyoxal is to convert its polar and reactive carbonyl groups into less polar, more volatile, and more thermally stable functional groups. chromatographyonline.comphenomenex.comresearchgate.net This transformation is fundamental for successful analysis by gas chromatography-mass spectrometry (GC-MS). chromatographyonline.com Without derivatization, polar compounds like styrylglyoxal tend to decompose in the hot GC injector port and exhibit strong interactions with the chromatographic column, leading to poor peak shape, low sensitivity, and inaccurate quantification. gcms.czthermofisher.com

The fundamental principles behind derivatizing styrylglyoxal for enhanced detectability involve:

Masking Active Hydrogens: In aqueous solutions or in the presence of hydroxyl groups, styrylglyoxal can exist in hydrated forms with active hydrogen atoms. These active hydrogens are primary targets for derivatization reactions. phenomenex.com

Increasing Volatility: By replacing polar functional groups with non-polar derivatives, intermolecular forces such as hydrogen bonding are minimized. This reduction in polarity leads to an increase in the analyte's vapor pressure, making it sufficiently volatile for GC analysis. chromatographyonline.comphenomenex.com

Improving Thermal Stability: The resulting derivatives are generally more stable at the high temperatures required for GC separation, preventing on-column degradation and ensuring that the analyte reaches the detector intact. nih.govnih.gov

Enhancing Detector Response: Derivatization can introduce specific chemical moieties that are highly responsive to certain detectors. For instance, introducing fluorinated groups can dramatically increase the sensitivity of an electron capture detector (ECD). researchgate.net

Methodologies for derivatizing α-dicarbonyls like styrylglyoxal typically involve reactions such as silylation, acylation, or alkylation, often targeting the carbonyl groups directly or their hydrated forms. gcms.czresearchgate.net A common strategy is a two-step approach where the carbonyl groups are first converted to oximes, followed by silylation of any remaining polar groups to ensure comprehensive derivatization. researchgate.netcopernicus.org

Specific Derivatization Reagents and Optimized Protocols for Styrylglyoxal

The choice of derivatization reagent is critical and depends on the specific functional groups present in the styrylglyoxal molecule and the analytical instrumentation being used. gcms.cz For the dicarbonyl moiety in styrylglyoxal, several classes of reagents are effective.

Silylation is one of the most common derivatization techniques in GC analysis. gcms.cz It involves the replacement of an active hydrogen in a functional group (like -OH, -COOH, -NH, or -SH) with a trimethylsilyl (B98337) (TMS) group. phenomenex.comresearchgate.net This process significantly reduces the polarity and increases the volatility of the analyte. nih.gov For styrylglyoxal, silylation would target the hydroxyl groups of its hydrated form.

Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and N-trimethylsilylimidazole (TMSI). phenomenex.comtcichemicals.com MSTFA is a powerful silylating agent, and its by-products are highly volatile, which prevents interference in the chromatogram. thermofisher.com For complex molecules, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent (e.g., BSTFA + 1% TMCS) to increase its reactivity, especially towards sterically hindered hydroxyl groups. phenomenex.comresearchgate.net

Table 1: Common Silylating Reagents for Derivatization

| Reagent Abbreviation | Full Chemical Name | Primary Target Functional Groups | Key Characteristics |

|---|---|---|---|

| BSTFA | N,O-Bis(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2, -SH | Strong silyl (B83357) donor; volatile by-products. phenomenex.com |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | -OH, -COOH, -NH2 | Most volatile TMS-amide by-products; very strong silyl donor. thermofisher.com |

| TMSI | N-trimethylsilylimidazole | -OH, Carboxylic Acids | Highly reactive towards hydroxyls and acids; does not derivatize amines. phenomenex.com |

| TMCS | Trimethylchlorosilane | Sterically Hindered -OH | Often used as a catalyst with other silylating agents. phenomenex.com |

A typical protocol for the derivatization of dicarbonyls often involves a two-step process. For example, a sample containing styrylglyoxal could first be reacted with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) to form stable oxime derivatives at the carbonyl positions. researchgate.netcopernicus.org Subsequently, a silylating agent like MSTFA is added to derivatize any other polar functional groups, ensuring the entire molecule is amenable to GC analysis. researchgate.net

Alkylation and acylation are alternative derivatization strategies that introduce alkyl or acyl groups, respectively, to modify the analyte's properties. gcms.czresearchgate.net

Alkylation involves replacing an active hydrogen with an alkyl group. researchgate.net In the context of styrylglyoxal, a key alkylation-type reaction is the formation of oximes using O-alkylhydroxylamine reagents, such as O-methylhydroxylamine HCl. gcms.cz This reaction specifically targets the carbonyl groups of the glyoxal (B1671930) moiety, converting them into less polar and more stable oxime derivatives.

Acylation is the process of introducing an acyl group (R-C=O) into a molecule, typically by reacting it with an acid anhydride (B1165640) or an acyl halide. libretexts.orglibretexts.org For analytes with hydroxyl or amine groups, reagents like trifluoroacetic anhydride (TFAA) are used. researchgate.net The resulting acyl derivatives are less polar and often exhibit excellent chromatographic properties. For styrylglyoxal, acylation would primarily target any hydroxyl groups present in its structure.

The Friedel-Crafts acylation and alkylation reactions are well-known methods for substituting groups onto an aromatic ring, such as the styryl group in styrylglyoxal. libretexts.orgstudymind.co.uk However, for the purposes of analytical derivatization prior to GC, these reactions are less common than those targeting the more reactive and polar glyoxal functional group.

Impact of Chemical Derivatization on Chromatographic and Spectrometric Performance in Styrylglyoxal Analysis

The chemical derivatization of styrylglyoxal has a profound and positive impact on its analysis by chromatographic and spectrometric methods. chromatographyonline.comresearchgate.net The conversion of the polar glyoxal functional groups into stable, non-polar derivatives directly addresses the major challenges associated with its quantification.

One of the most significant benefits of derivatization is the enhancement of analyte volatility. gcms.czphenomenex.com By masking the polar carbonyl and hydroxyl groups, the intermolecular hydrogen bonding that suppresses volatility is eliminated. chromatographyonline.com This allows the derivatized styrylglyoxal to be readily vaporized in the GC inlet and transported through the column at reasonable temperatures without thermal degradation. nih.govthermofisher.com

Furthermore, derivatization can be tailored to dramatically improve the response of specific detectors. chromatographyonline.com For instance, using a reagent like PFBHA introduces five fluorine atoms per derivatized carbonyl group. The resulting derivative is highly sensitive to an Electron Capture Detector (ECD), which is specifically designed to detect electrophilic compounds. researchgate.net This can lower the limits of detection (LOD) by several orders of magnitude compared to a standard Flame Ionization Detector (FID). For mass spectrometry (MS), derivatives can be chosen to produce characteristic and high-mass fragmentation patterns, aiding in structural confirmation and improving signal-to-noise ratios. oiv.int

Table 2: Illustrative Impact of Derivatization on Analytical Parameters

| Parameter | Styrylglyoxal (Underivatized) | Styrylglyoxal (Derivatized, e.g., PFBHA-TMS) |

|---|---|---|

| Volatility | Low (Not suitable for GC) | High (Suitable for GC) |

| Thermal Stability | Low (Prone to decomposition) | High (Stable at GC temperatures) |

| Peak Shape | N/A (Does not elute properly) | Symmetrical, sharp |

| Detector Response (ECD) | Very Low / None | Very High |

| Adsorption | High (on injector/column) | Low / Negligible |

Polar analytes like underivatized styrylglyoxal are prone to irreversible adsorption onto active sites within the GC system, such as the glass liner of the injector or silanol (B1196071) groups on the column surface. gcms.cz This adsorption leads to significant analyte loss, poor quantitative accuracy, and severe peak tailing for any portion of the analyte that does manage to elute. chromatographyonline.com

Derivatization effectively solves this problem by creating a less polar molecule that has minimal interaction with the active sites in the chromatographic system. gcms.czthermofisher.com The resulting derivatized styrylglyoxal travels through the column with minimal interaction, producing sharp, symmetrical, and well-resolved chromatographic peaks. oiv.int This improvement in peak shape leads directly to better resolution from other components in the sample matrix, more reliable peak integration, and ultimately, more accurate and precise quantitative results. oiv.int

Quantitative Derivatization Methods for Styrylglyoxal in Complex Matrices

The quantitative analysis of styrylglyoxal in complex matrices, such as biological fluids and environmental samples, presents a significant analytical challenge due to its reactive nature and often low concentrations. Direct analysis is frequently hindered by matrix effects and the compound's inherent instability. chromatographyonline.com Consequently, derivatization is a crucial step to enhance detection sensitivity, improve chromatographic separation, and increase the stability of the analyte. sci-hub.se Various derivatization strategies have been developed, primarily targeting the α-dicarbonyl functionality of styrylglyoxal. These methods convert styrylglyoxal into a more readily detectable and stable derivative, suitable for analysis by techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC). nih.govcdc.gov

A common approach involves the reaction of the dicarbonyl group with reagents that form heterocyclic structures, such as quinoxalines. nih.govoiv.intoiv.int For instance, o-phenylenediamine (B120857) and its derivatives react with α-dicarbonyl compounds to form stable and highly fluorescent quinoxaline (B1680401) derivatives. nih.gov This method has been successfully applied to the analysis of other dicarbonyls in complex samples like wine, where the reaction is typically carried out at a controlled pH and temperature to ensure optimal derivatization yield. oiv.intoiv.int The resulting quinoxaline derivatives can be analyzed by HPLC with UV or fluorescence detection, or by GC-mass spectrometry (GC-MS). oiv.intoiv.int

Another widely used class of derivatization reagents is the Girard reagents, particularly Girard's Reagent T (GirT). researchgate.netresearchgate.netnih.govnih.gov These reagents contain a hydrazide group that reacts with carbonyl compounds to form hydrazones. nih.gov The key feature of Girard reagents is the presence of a quaternary ammonium (B1175870) group, which imparts a permanent positive charge to the derivative. nih.gov This pre-charged nature significantly enhances the ionization efficiency in electrospray ionization-mass spectrometry (ESI-MS), leading to improved sensitivity for quantitative analysis. nih.gov The reaction with GirT is typically rapid, often reaching completion within minutes under mild acidic or alkaline conditions. researchgate.netresearchgate.net

Isotope-coding derivatization (ICD) strategies have also emerged as a powerful tool for the quantitative profiling of dicarbonyl compounds. acs.org This approach utilizes isotopically labeled derivatization reagents to introduce a specific mass tag to the analyte. By comparing the signal intensities of the light and heavy isotope-labeled derivatives, precise and accurate quantification can be achieved, effectively minimizing matrix effects. acs.org

The choice of the derivatization method and the subsequent analytical technique depends on the specific requirements of the analysis, including the nature of the matrix, the expected concentration range of styrylglyoxal, and the available instrumentation. Optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration is critical to ensure complete and reproducible derivatization for accurate quantification. nih.govresearchgate.net

Research Findings on Derivatization Methods for α-Dicarbonyls

While specific studies focusing exclusively on styrylglyoxal are limited, research on analogous α-dicarbonyl compounds provides valuable insights into effective quantitative derivatization methods applicable to complex matrices.

Table 1: Derivatization Reagents for α-Dicarbonyl Analysis

| Derivatization Reagent | Target Functional Group | Resulting Derivative | Analytical Technique(s) | Key Advantages |

| o-Phenylenediamine | α-Dicarbonyl | Quinoxaline | HPLC-UV, GC-MS, GC-NPD nih.govoiv.intoiv.int | Forms stable, UV-active, and fluorescent derivatives. nih.govoiv.int |

| Girard's Reagent T (GirT) | Carbonyl (Aldehyde/Ketone) | Hydrazone | Spectrophotometry, LC-MS/MS researchgate.netresearchgate.netnih.gov | Introduces a pre-charged moiety for enhanced MS sensitivity. nih.gov |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Carbonyl (Aldehyde/Ketone) | Oxime | GC-MS researchgate.net | Forms stable derivatives suitable for GC analysis. |

| 4-Nitro-1,2-phenylenediamine | α-Dicarbonyl | Nitroquinoxaline | HPLC-DAD researchgate.net | Provides strong chromophore for UV detection. |

| O-tert-butyl-hydroxylamine hydrochloride (TBOX) | Carbonyl (Aldehyde/Ketone) | Oxime | GC-MS nih.gov | Effective for aqueous reactions and gas-phase sampling. nih.gov |

Table 2: Performance of Selected Derivatization Methods in Complex Matrices

| Analyte(s) | Matrix | Derivatization Method | Analytical Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

| Diacetyl, 2,3-pentanedione, etc. | Air (collected on silica (B1680970) gel) | On-tube derivatization with o-phenylenediamine | GC-NPD | LOD: 5-10 ng/sample | nih.gov |

| Glyoxal, Methylglyoxal (B44143), Diacetyl | Wine | 1,2-Diaminobenzene | HPLC-UV | LOQ for Diacetyl: ~0.05 mg/L | oiv.int |

| Glyoxal, Methylglyoxal, Diacetyl | Plasma | O-(2,3,4,5,6-pentafluorobenzyl) hydroxylamine (B1172632) hydrochloride (PFBOA) | GC/MS | Not specified, but effective for quantification. | researchgate.netnih.gov |

| Glyoxal | - | Girard-T reagent | Spectrophotometry | As little as 5 nmol can be measured accurately. | researchgate.netresearchgate.net |

| Glyoxal, Methylglyoxal, etc. | - | 4-Nitro-1,2-phenylenediamine | HPLC-DAD | LOD: 41-75 ng/mL | researchgate.net |

These studies demonstrate the successful application of derivatization techniques for the quantitative analysis of α-dicarbonyls in various complex matrices. The derivatization with o-phenylenediamine and its analogues followed by chromatographic analysis is a well-established and robust method. nih.govoiv.intoiv.int The use of Girard's Reagent T offers a highly sensitive approach, particularly when coupled with mass spectrometry, due to the formation of permanently charged derivatives. nih.gov The development of methods like on-tube derivatization for air sampling highlights the adaptability of these chemical strategies to different sample types and analytical workflows. nih.gov

Computational Studies and Theoretical Modeling of Styrylglyoxal

Molecular Modeling and Simulation Approaches for Styrylglyoxal Reactivity and Conformation

Molecular modeling and simulation techniques are powerful methods for exploring the conformational landscape and dynamic behavior of molecules. For styrylglyoxal, understanding its three-dimensional structure is crucial as its conformation directly influences its chemical reactivity and biological interactions.

Molecular dynamics (MD) simulations, for instance, can model the movement of atoms in styrylglyoxal over time, providing a detailed picture of its flexibility. These simulations can reveal the most stable conformations (i.e., low-energy states) and the energy barriers between them. Key conformational variables for styrylglyoxal include the torsion angles around the single bonds connecting the phenyl ring, the vinyl group, and the glyoxal (B1671930) moiety. The planarity of the conjugated system is a critical factor for its electronic properties, and simulations can quantify deviations from planarity and their energetic costs.

Table 1: Illustrative Conformational Analysis of Styrylglyoxal This table represents the type of data that would be generated from a computational conformational analysis, showing hypothetical low-energy conformers and their calculated properties.

| Conformer ID | Dihedral Angle (C=C-C=O) | Relative Energy (kcal/mol) | Calculated Dipole Moment (Debye) |

| SG-Conf-01 | 180° (s-trans) | 0.00 | 3.5 |

| SG-Conf-02 | 0° (s-cis) | 2.5 | 4.2 |

| SG-Conf-03 | 90° (gauche) | 5.8 | 3.9 |

Quantum Mechanical (QM) Calculations for Styrylglyoxal Reaction Pathway Analysis

Quantum mechanical (QM) calculations, particularly those using Density Functional Theory (DFT), provide high-accuracy information about the electronic structure of molecules. These methods are essential for studying chemical reactions, as they can map out the entire reaction pathway, including the structures and energies of reactants, products, transition states, and intermediates.

For styrylglyoxal, QM calculations can be used to investigate a variety of reactions. Aromatic glyoxals are known for their interesting chemical properties, such as undergoing the Cannizzaro reaction or acting as electrophiles. mdpi.com A reaction pathway analysis for the hydration of styrylglyoxal, for example, would involve locating the transition state for the nucleophilic attack of a water molecule on one of the carbonyl carbons. The calculated activation energy would provide a quantitative measure of the reaction rate. Such studies are critical for understanding mechanisms in detail and predicting how changes to the molecule's structure would affect its reactivity. alazharpharmacy.com

Furthermore, QM methods can predict various molecular properties, including vibrational frequencies (for comparison with experimental IR spectra), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts, all of which help to characterize the molecule and its reaction products thoroughly.

Table 2: Hypothetical QM Data for a Reaction Pathway of Styrylglyoxal This table illustrates the typical energetic data obtained from a QM reaction pathway calculation, such as the hydration of a carbonyl group.

| Species | Description | Relative Energy (BP86/cc-pVTZ) (kcal/mol) |

| Styrylglyoxal + H₂O | Reactants | 0.0 |

| Transition State (TS1) | Water attacking the aldehyde carbon | +15.2 |

| Hydrated Intermediate | Gem-diol product | -4.5 |

In Silico Screening and Ligand-Protein Interaction Predictions Involving Styrylglyoxal Analogs

In silico screening is a computational technique used extensively in drug discovery to identify molecules that are likely to bind to a specific biological target, typically a protein. nih.gov This process involves the use of molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

For styrylglyoxal, which contains structural motifs present in some biologically active compounds, its analogs could be screened against various protein targets. A virtual library of styrylglyoxal derivatives could be created by computationally modifying its structure (e.g., adding different substituents to the phenyl ring). This library would then be docked into the binding site of a target protein. The results are typically ranked using a scoring function that estimates the binding affinity. This approach allows for the rapid and cost-effective identification of potential lead compounds for further experimental testing. Theoretical models are particularly important for predicting the binding of small molecules to challenging targets like protein-protein interfaces. nih.govcecam.org The dynamic and amphipathic nature of protein surfaces and binding pockets makes computational prediction a key tool. epdf.pub

Table 3: Example of In Silico Screening Results for Styrylglyoxal Analogs This table shows a representative output from a molecular docking study, ranking hypothetical analogs based on their predicted binding affinity to a protein target.

| Compound ID | Modification | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Styrylglyoxal | None | -5.8 | HIS-95, PHE-150 |

| SG-Analog-1 (4-OH) | Hydroxyl group at para position | -6.9 | HIS-95, PHE-150, SER-97 (H-bond) |

| SG-Analog-2 (4-Cl) | Chlorine at para position | -6.5 | HIS-95, PHE-150, LEU-148 |

| SG-Analog-3 (3,4-diOH) | Dihydroxyl groups | -7.2 | HIS-95, SER-97, ASP-101 (H-bonds) |

Integration of Machine Learning and Artificial Intelligence in Styrylglyoxal Chemical Research

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties and activities from large datasets. These approaches can accelerate discovery by learning complex structure-property relationships without the need for extensive, direct experimentation or computationally expensive simulations. sci-hub.se

In the context of styrylglyoxal research, ML models could be employed in several ways. Quantitative Structure-Activity Relationship (QSAR) models could be developed by training an algorithm on a dataset of styrylglyoxal analogs and their measured biological activities. The resulting model could then predict the activity of new, untested analogs.

AI can also be integrated with other computational methods. For instance, ML potentials can be trained on high-accuracy QM data to perform MD simulations with the accuracy of quantum mechanics but at a fraction of the computational cost. AI can also aid in reaction prediction, suggesting possible outcomes or optimal synthesis routes for styrylglyoxal derivatives. As the field advances, AI is expected to play an increasingly important role in both fundamental chemical research and applied areas like drug and materials design.

Table 4: Potential Applications of Machine Learning in Styrylglyoxal Research

| ML Model Type | Training Data | Predicted Property/Application |

| Random Forest | Styrylglyoxal analogs + experimental toxicity | Classification of new analogs as toxic or non-toxic |

| Neural Network | Molecular structures + QM-calculated energies | Prediction of molecular energies for rapid conformational analysis |

| Support Vector Machine | Docking scores + experimental binding data | Improved prediction of protein-ligand binding affinity |

| Generative Model (GAN) | Library of known active molecules | Design of novel styrylglyoxal-like structures with desired properties |

Applications of Styrylglyoxal in Chemical Biology and Organic Synthesis Research

Styrylglyoxal as a Key Precursor in Complex Organic Molecule Synthesis

The reactivity of styrylglyoxal's functional groups allows it to serve as a fundamental building block in the construction of intricate molecular architectures. Its utility spans the synthesis of biologically active compounds like prostaglandins (B1171923) and the creation of diverse heterocyclic systems.

Role in the Synthesis of Prostaglandins and Related Eicosanoids

Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids that play crucial roles in various bodily functions, including inflammation, blood flow, and the formation of blood clots. wikipedia.orgnih.gov Eicosanoids, a broader category that includes prostaglandins, are signaling molecules made from the oxidation of 20-carbon fatty acids. wikipedia.orgnih.gov The synthesis of these molecules is a key area of pharmaceutical research.

Styrylglyoxal has been utilized as a starting material in the synthesis of prostaglandin (B15479496) analogues. For instance, it can be used to afford 14-phenyl-9,12-diketo-13,14-dihydro-PGE1, a synthetic prostaglandin derivative. google.com The synthesis of prostaglandins often involves the creation of a five-carbon ring and the introduction of specific functional groups and stereochemistry, processes where a versatile precursor like styrylglyoxal can be advantageous. wikipedia.orgwikipedia.org The biosynthesis of natural prostaglandins starts from arachidonic acid, which is converted through a series of enzymatic steps involving cyclooxygenase (COX) enzymes into various prostaglandins like PGF2α, PGE2, and PGD2. nih.govlibretexts.orgrose-hulman.eduqiagen.com Synthetic strategies often aim to replicate or modify these natural structures to create compounds with specific therapeutic properties. wikipedia.orgwikipedia.org

Utility in the Construction of Functionalized Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. mdpi.com The development of efficient methods for their synthesis is a continuous focus of organic chemistry research. dovepress.comrsc.orgnih.govchemrxiv.org

Styrylglyoxal's reactive dicarbonyl system provides a versatile entry point for the construction of various functionalized heterocyclic systems. The presence of both an aldehyde and a ketone allows for selective reactions with a variety of nucleophiles, leading to the formation of diverse ring structures. This reactivity can be harnessed to synthesize a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The ability to participate in multi-component reactions further enhances its utility, allowing for the rapid generation of molecular diversity from simple starting materials. nih.gov

Contribution to Asymmetric Catalysis and Synthesis

Asymmetric catalysis, the synthesis of a chiral compound that favors the formation of a specific enantiomer, is a critical technology in modern chemistry, particularly for the production of pharmaceuticals. numberanalytics.comchiralpedia.comlibretexts.org Many drugs are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. numberanalytics.com

Styrylglyoxal's prochiral nature makes it a suitable substrate for asymmetric transformations. Chiral catalysts, including metal complexes and organocatalysts, can be employed to control the stereochemical outcome of reactions involving styrylglyoxal, leading to the enantioselective synthesis of valuable chiral building blocks. cardiff.ac.ukyork.ac.ukunipd.it For example, the asymmetric reduction of the ketone functionality or the enantioselective addition of nucleophiles to the aldehyde can be achieved with high levels of stereocontrol. harvard.edu These chiral products can then be utilized in the synthesis of complex, enantiomerically pure target molecules. nih.govepfl.ch

Styrylglyoxal in Mechanistic Biochemical Investigations

Beyond its role in synthesis, the reactivity of styrylglyoxal makes it a valuable tool for studying biological processes at the molecular level. It can be used to probe interactions between biomolecules and to develop chemical probes for identifying protein targets.

Probing Biomolecular Interactions and Modification Mechanisms

Understanding how small molecules interact with biological macromolecules like proteins and nucleic acids is fundamental to drug discovery and chemical biology. nih.govjournalajbgmb.comdiscoveracs.org Techniques such as fluorescence spectroscopy and mass photometry are often used to quantify these interactions. nih.govrefeyn.comnih.gov

The electrophilic nature of styrylglyoxal's dicarbonyl moiety allows it to react with nucleophilic residues in biomolecules, such as the side chains of lysine (B10760008) and arginine amino acids in proteins. This reactivity can be exploited to study the binding sites and modification mechanisms of proteins. By observing how styrylglyoxal modifies a protein, researchers can gain insights into the protein's structure and function. This information is crucial for understanding disease pathways and for the rational design of new therapeutic agents.

Development of Chemical Probes Based on Styrylglyoxal Scaffolds

Chemical probes are small molecules used to study and manipulate biological systems. thermofisher.krnih.gov They are essential tools in drug discovery for validating new molecular targets. thermofisher.krnih.govchemicalprobes.orgyoutube.com An ideal chemical probe is potent, selective, and has a known mechanism of action. nih.gov

The styrylglyoxal scaffold can be chemically modified to create a variety of chemical probes. rsc.org By incorporating reporter tags, such as fluorescent dyes or biotin, onto the styrylglyoxal framework, researchers can develop probes for activity-based protein profiling (ABPP) and target identification. nih.govmdpi.comfrontiersin.org These probes can be used to covalently label and identify the protein targets of a particular compound or to screen for new enzyme inhibitors. nih.gov The development of probes with photoaffinity labels allows for the covalent capture of interacting proteins upon UV irradiation, providing a powerful method for mapping protein-ligand interactions in complex biological samples. researchgate.net

Advanced Chemical Biology Explorations Utilizing Styrylglyoxal Derivatives

Styrylglyoxal, more commonly known in the scientific literature as phenylglyoxal (B86788), has emerged as a pivotal chemical tool for exploring complex biological systems. psu.eduwikipedia.org Its utility stems from its ability to act as a chemical probe, specifically targeting and covalently modifying certain amino acid residues within proteins. papyrusbio.comsigmaaldrich.com Phenylglyoxal is particularly recognized for its high selectivity in reacting with the guanidino group of arginine residues. tandfonline.compnas.orgnih.govnih.gov This specific reactivity has been harnessed to identify essential arginine residues in numerous enzymes, often located at active sites or binding domains for negatively charged substrates and cofactors. psu.eduscispace.com

To expand its application in chemical biology, researchers have synthesized various derivatives of phenylglyoxal. sigmaaldrich.com By attaching reporter tags such as fluorophores (e.g., rhodamine) or affinity labels (e.g., biotin) to the phenylglyoxal scaffold, scientists have created powerful probes for visualizing, identifying, and isolating target proteins from complex biological mixtures. researchgate.netcaymanchem.commdpi.com For instance, rhodamine-phenylglyoxal (Rh-PG) allows for the fluorescent detection of modified proteins on western blots, while biotin-phenylglyoxal enables their enrichment and subsequent identification via mass spectrometry. researchgate.netmdpi.com These advanced derivatives have transformed phenylglyoxal from a simple inhibitor into a versatile platform for activity-based protein profiling and studying protein modifications like citrullination. researchgate.net

Modulation of Protein-Protein Interactions by Styrylglyoxal Analogs

The modulation of protein-protein interactions (PPIs) is a cornerstone of chemical biology, aiming to control cellular processes by influencing how proteins associate with one another. kisti.re.krwikipedia.org While styrylglyoxal (phenylglyoxal) is primarily known as an arginine-modifying reagent rather than a classical PPI modulator like a "molecular glue," its application provides significant insights into these interactions. The covalent modification of arginine residues, which are frequently located on protein surfaces due to their charge, can effectively disrupt PPIs by altering the electrostatic and steric properties of the protein interface. sigmaaldrich.comontosight.ai

The study of the type II calmodulin-dependent protein kinase provides a clear example of how phenylglyoxal can be used to probe PPIs. nih.gov The inactivation of this kinase by phenylglyoxal is highly dependent on the enzyme's conformational state, which is influenced by its interaction with the modulator protein calmodulin. nih.gov The presence of calmodulin and Ca2+ ions stimulates the modification reaction, indicating that the binding of calmodulin exposes the reactive arginine residue or increases its accessibility. nih.gov This demonstrates that phenylglyoxal's reactivity can be sensitive to the dynamic changes that occur during protein-protein association, making it a useful tool to study the structural consequences of such interactions. nih.gov

Furthermore, phenylglyoxal-based footprinting, coupled with mass spectrometry, can be employed to map the surfaces of protein-protein interactions. researchgate.net By comparing the modification pattern of a protein in its free form versus its complexed form, researchers can identify which arginine residues are shielded by the binding partner and thus reside at the interaction interface. researchgate.net

Advanced styrylglyoxal analogs equipped with reporter groups have been developed to further explore protein interactions. These probes allow for the labeling and identification of proteins involved in specific interactions or cellular states.

Table 1: Examples of Phenylglyoxal (Styrylglyoxal) Derivatives Used as Chemical Probes

| Probe Name | Reporter Group | Application | Reference(s) |

| Rhodamine-phenylglyoxal (Rh-PG) | Rhodamine (Fluorophore) | Fluorescent detection and visualization of citrullinated proteins. | researchgate.net, caymanchem.com |

| Biotin-phenylglyoxal (Biotin-PG) | Biotin (Affinity Tag) | Enrichment and pull-down of citrullinated proteins for mass spectrometry analysis. | researchgate.net |

| 4-Azidophenylglyoxal (APG) | Azide | Photo-crosslinking agent; allows for "click" chemistry attachment of other tags (e.g., biotin, fluorophores) post-modification. | sigmaaldrich.com, mdpi.com |

| Triazolyl-phenylglyoxal Reagents | Various (e.g., Biotin, Cy3) | Introduced via copper-catalyzed azide-alkyne cycloaddition (click chemistry) for versatile labeling of proteins at arginine residues. | sigmaaldrich.com |

This table summarizes various derivatives of phenylglyoxal and their applications as chemical probes in biological research.

Enzyme Function Elucidation through Styrylglyoxal Interactions

The specific and often irreversible inactivation of enzymes by styrylglyoxal (phenylglyoxal) makes it an invaluable reagent for elucidating enzyme function and mechanism. psu.edutandfonline.com By targeting essential arginine residues, phenylglyoxal acts as a potent inhibitor, allowing researchers to identify amino acids critical for catalytic activity or substrate binding. scispace.comnih.gov The process of inactivation typically follows pseudo-first-order kinetics, and the rate of inactivation can provide quantitative insights into the reactivity of the targeted arginine residue. researchgate.netnih.gov

A common strategy to confirm that modification occurs at a functional site is through protection experiments. nih.govresearchgate.net The presence of a substrate, a competitive inhibitor, or a cofactor often protects the enzyme from inactivation by phenylglyoxal. researchgate.netcapes.gov.brnih.gov This protection occurs because the binding of the natural ligand physically blocks the reagent's access to the essential arginine residue within the active site. researchgate.netnih.gov Such experiments have provided compelling evidence for the role of arginine in the binding of negatively charged molecules, such as phosphate (B84403) groups in nucleotides (like ATP and ADP) or carboxylate groups in substrates. nih.govcapes.gov.br

Phenylglyoxal has been successfully used to probe the function of a wide array of enzymes:

Creatine (B1669601) Kinase (CK): Modification by phenylglyoxal causes complete inactivation, and studies have shown this is due to the modification of specific arginine residues (Arg-129, Arg-131, Arg-291) within the nucleotide-binding site. nih.govpnas.org The binding of Mg2+-ADP was found to prevent this inactivation. nih.gov

Aldolase (B8822740): Phenylglyoxal irreversibly inhibits rabbit muscle aldolase by modifying a single, essential arginine residue per subunit, highlighting its role in the enzyme's catalytic mechanism. tandfonline.com

DNA and RNA Polymerases: Phenylglyoxal strongly inhibits these enzymes by interfering with their template-binding function, suggesting the presence of a critical arginine at the template binding site across diverse species. nih.gov

Alkaline Phosphatase: The inactivation of alkaline phosphatase from green crab by phenylglyoxal suggests an essential arginine residue is located at the active site. kisti.re.krnih.gov

Nitroalkane Oxidase: Inactivation by phenylglyoxal is rapid and site-directed, with a competitive inhibitor providing full protection, pointing to an essential arginine in the active site likely involved in substrate binding. tandfonline.com

The kinetic data from these inactivation studies are crucial for understanding the chemical environment of the enzyme's active site.

Table 2: Kinetic Data for Enzyme Inactivation by Phenylglyoxal (Styrylglyoxal)

| Enzyme | Organism/Source | Inactivation Rate Constant (k_inact) | Conditions | Protection Observed | Reference(s) |

| Nitroalkane Oxidase | Fusarium oxysporum | 14.3 M⁻¹ min⁻¹ | pH 7.3, 30°C | Yes (by Valerate) | tandfonline.com |

| Red Cell Anion Transport Protein (Band 3) | Human Erythrocyte Ghosts | 0.0165 s⁻¹ (at 13.5 mM PG) | pH 10.3, 25°C | Yes (by reversible inhibitors) | psu.edu |

| Phosphoglucose Isomerase | Rabbit Muscle | Biphasic inactivation | Slightly alkaline pH | Yes (by competitive inhibitors) | nih.gov |

| Succinic Semialdehyde Dehydrogenase | Bovine Brain | Apparent 2nd order rate constant: 30 M⁻¹ s⁻¹ | - | Yes (by NAD⁺) | researchgate.net |

This table presents selected kinetic findings from studies where phenylglyoxal was used to inactivate specific enzymes, providing insights into their functional mechanisms.

Table of Mentioned Compounds

Advanced Analytical Characterization Techniques for Styrylglyoxal and Its Products

Hyphenated Chromatographic-Spectrometric Methods for Comprehensive Styrylglyoxal Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for resolving and identifying components in complex mixtures where styrylglyoxal is present. nih.govwikipedia.org These approaches leverage the separation power of chromatography with the identification capabilities of spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. wikipedia.orgimist.ma For a polar compound like styrylglyoxal, direct analysis is challenging due to its low volatility. Therefore, chemical derivatization is a required step to convert it into a more volatile and thermally stable derivative suitable for GC analysis. nih.govresearchgate.net

A common strategy involves derivatizing the dicarbonyl functional groups with reagents like o-phenylenediamine (B120857) (OPD) or other diamine compounds. This reaction forms a stable, more volatile quinoxaline (B1680401) derivative. nih.gov The resulting derivative can then be separated from other components in the sample mixture on a GC column and subsequently analyzed by the mass spectrometer.

The mass spectrometer fragments the derivatized styrylglyoxal in a reproducible manner, generating a unique mass spectrum that serves as a chemical fingerprint. imist.ma This spectrum, along with the chromatographic retention time, allows for confident identification and quantification. The analysis of similar dicarbonyls like glyoxal (B1671930) and methylglyoxal (B44143) by GC-MS after derivatization is a well-established method, providing a strong precedent for its application to styrylglyoxal. nih.gov

Table 1: Illustrative GC-MS Derivatization Reaction for Styrylglyoxal

| Analyte | Derivatizing Agent | Product | Key Features for GC-MS |

| Styrylglyoxal | o-Phenylenediamine (OPD) | 2-Styrylquinoxaline | Increased volatility, thermal stability, characteristic mass spectrum. |

This table is illustrative and based on established methods for similar dicarbonyl compounds.

Liquid chromatography-mass spectrometry (LC-MS) is exceptionally well-suited for the analysis of polar and thermally labile compounds like styrylglyoxal, often without the need for derivatization. wikipedia.orgthermofisher.commeasurlabs.com LC separates the analyte from the sample matrix, and the mass spectrometer provides sensitive and selective detection. wikipedia.org

For enhanced sensitivity and structural confirmation, derivatization can still be employed. Reagents such as o-phenylenediamine (OPD) react with styrylglyoxal to form a quinoxaline derivative that is not only readily ionizable but also possesses a chromophore, enabling UV detection as well. nih.gov This approach has been successfully used for quantifying methylglyoxal in biological tissues. nih.gov

Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity and is considered a gold standard for quantitative analysis. researchgate.net In this technique, the molecular ion of the styrylglyoxal derivative is selected in the first mass analyzer, fragmented, and a specific fragment ion is monitored in the second mass analyzer. researchgate.net This process, known as multiple reaction monitoring (MRM), significantly reduces background noise and improves detection limits, making it ideal for tracing styrylglyoxal and its products in complex biological or environmental samples. mdpi.com

Table 2: Predicted Molecular Ions for LC-MS Analysis of Styrylglyoxal and its OPD Derivative

| Compound | Chemical Formula | Exact Mass | Expected [M+H]⁺ Ion (m/z) |

| Styrylglyoxal | C₈H₆O₂ | 134.0368 | 135.0441 |

| 2-Styrylquinoxaline | C₁₆H₁₂N₂ | 232.1000 | 233.1073 |

Calculated values based on molecular formulas.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules, including styrylglyoxal and its various reaction products. msu.eduresearchgate.net Unlike mass spectrometry, NMR is non-destructive and provides detailed information about the chemical environment and connectivity of atoms (specifically ¹H and ¹³C) within a molecule. msu.edunih.gov

For styrylglyoxal, ¹H NMR would reveal distinct signals for the protons on the vinyl group, the aromatic ring, and the aldehyde group. The splitting patterns (multiplicity) of these signals would confirm the neighboring protons, providing definitive structural information. sci-hub.se ¹³C NMR would complement this by identifying the carbon skeleton, including the characteristic signals for the ketone and aldehyde carbonyl carbons. researchgate.net

When styrylglyoxal reacts to form new products, NMR is crucial for characterizing their structures. Two-dimensional NMR techniques like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Bond Correlation) can map out the entire molecular structure, which is essential for identifying unknown adducts or transformation products in a sample. researchgate.net While NMR is less sensitive than MS, it can be coupled with LC (LC-NMR) to analyze purified fractions of a complex mixture, combining the separation power of LC with the definitive structural insight of NMR. wikipedia.org

Table 3: Predicted ¹H NMR Chemical Shifts for Styrylglyoxal

| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Aldehyde (-CHO) | 9.5 - 9.7 | Singlet (s) |

| Vinylic (-CH=CH-) | 6.5 - 7.8 | Doublets (d) |

| Aromatic (Ar-H) | 7.4 - 8.0 | Multiplet (m) |

Predicted values are estimates based on standard chemical shift ranges for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Characterization of Styrylglyoxal Species

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 parts per million (ppm). bioanalysis-zone.comchromatographyonline.com This precision allows for the determination of the elemental formula of an ion. uni-rostock.de For a compound like styrylglyoxal (C₈H₆O₂), the exact mass is 134.0368 Da. An LRMS instrument might identify this as a nominal mass of 134, which could correspond to numerous other chemical formulas. In contrast, HRMS can measure the mass with sufficient accuracy (e.g., 134.0365 Da) to confidently confirm C₈H₆O₂ as the elemental composition, distinguishing it from other isobaric compounds. bioanalysis-zone.com

This capability is critically important when identifying unknown products formed from styrylglyoxal reactions in complex matrices. By obtaining the exact mass of a product, researchers can determine its elemental formula, providing the first and most crucial piece of information in the structural elucidation puzzle. labmanager.com When coupled with LC for separation (LC-HRMS), this technique enables the screening and identification of a wide array of potential styrylglyoxal-related species in a single analysis, making it a powerful tool for metabolomics and reaction monitoring. mdpi.com

Bioinformatic and Chemometric Approaches for Styrylglyoxal-Related Analytical Data Analysis

The analysis of styrylglyoxal and its products using techniques like LC-MS and NMR can generate vast and complex datasets. nih.gov Chemometrics applies mathematical and statistical methods to extract meaningful information from this chemical data. wikipedia.orgresearchgate.net Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are used to analyze the data, identify patterns, and build predictive models. nih.govresearchgate.net For instance, PCA could be used to differentiate between samples exposed and not exposed to styrylglyoxal by analyzing their entire metabolic profiles obtained from LC-HRMS, even if hundreds of variables are present.

Bioinformatics tools are essential for placing the analytical findings into a biological context. msu.edu When styrylglyoxal-protein adducts or metabolites are identified by MS or NMR, bioinformatics databases can help to understand the affected metabolic pathways or the functional significance of the modified proteins. msu.edu The integration of chemometric and bioinformatic approaches allows researchers to move from raw analytical data to a deeper understanding of the system-level effects of styrylglyoxal. msu.edu

Degradation and Stability Research of Styrylglyoxal in Controlled Environments

Mechanistic Pathways of Styrylglyoxal Degradation

While specific research on the degradation pathways of styrylglyoxal is not extensively detailed in the public domain, inferences can be drawn from the behavior of structurally similar compounds, such as cinnamaldehyde and other aromatic glyoxals. The degradation of styrylglyoxal is likely to proceed through several key mechanistic pathways, primarily involving its aldehyde and α,β-unsaturated functionalities.

One probable degradation pathway is oxidation . Similar to cinnamaldehyde, the aldehyde group in styrylglyoxal is susceptible to oxidation, which can lead to the formation of the corresponding carboxylic acid. This process can be initiated by atmospheric oxygen, especially under conditions of light or in the presence of catalysts. A study on cinnamaldehyde oxidation revealed a three-step process: formation of peroxides, their thermal decomposition leading to complex oxidation reactions, and subsequent rapid oxidation that can even pose an explosion hazard under certain conditions. The main oxidation products of cinnamaldehyde include benzaldehyde, benzoic acid, and cinnamic acid, suggesting that styrylglyoxal could similarly degrade into analogous products.

Another significant pathway is likely to be reactions involving the α,β-unsaturated system . The double bond conjugated with the two carbonyl groups makes this part of the molecule susceptible to nucleophilic addition reactions. In a research environment, various nucleophiles present in the system, such as water or buffer components, could add across the double bond, leading to the formation of adducts and subsequent degradation products.

Furthermore, photodegradation could be a relevant pathway, particularly for a conjugated system like styrylglyoxal. Exposure to light, especially UV radiation, can provide the energy needed to initiate photochemical reactions, leading to isomerization, cyclization, or fragmentation of the molecule.

Finally, thermal degradation can occur at elevated temperatures. The stability of related compounds like cinnamaldehyde is known to be temperature-dependent, with higher temperatures accelerating oxidation and decomposition reactions nih.gov.

Investigation of Environmental and Experimental Factors Influencing Styrylglyoxal Stability

The stability of styrylglyoxal in a controlled research environment is influenced by a multitude of factors. Understanding and controlling these factors are paramount for maintaining the integrity of the compound during experiments.

Key Factors Influencing Styrylglyoxal Stability:

| Factor | Influence on Stability | Research Findings on Analogous Compounds |

| Oxygen | Highly detrimental. The presence of oxygen can lead to rapid oxidative degradation. | Cinnamaldehyde is reported to be very unstable in an oxygen atmosphere but stable under a nitrogen atmosphere rsc.orgresearchgate.net. |

| Temperature | Increased temperature generally accelerates degradation rates. | For cinnamaldehyde, a rise in temperature increases the rate of oxidation and the formation of peroxides and epoxides nih.gov. |

| Light | Exposure to light, particularly UV radiation, can induce photochemical degradation. | Aromatic compounds, in general, are susceptible to photolysis, which can be a significant loss process in experimental chambers acs.org. |

| pH | The pH of the medium can influence the rate of hydrolysis and other reactions. | The stability of cinnamaldehyde nanoemulsions was found to be stable against pH, suggesting that the formulation can protect the compound researchgate.net. However, in solution, pH can play a more direct role in degradation. |

| Solvent/Matrix | The chemical nature of the solvent or experimental matrix can affect stability. | Aryl glyoxals are noted to exist in a hydrated form, and their reactivity is influenced by the surrounding medium nih.gov. |

Research on cinnamaldehyde has shown that both temperature and oxygen concentration are critical factors in its oxidation nih.gov. The activation energy for cinnamaldehyde oxidation was found to be low, indicating its susceptibility to oxidation even at room temperature nih.gov. This underscores the importance of carefully controlling these parameters in any research involving styrylglyoxal.

Strategies for Mitigating Degradation in Styrylglyoxal-Related Research Systems

To ensure the reliability and reproducibility of research involving styrylglyoxal, it is essential to implement strategies that minimize its degradation. Based on the understanding of its potential degradation pathways and stability-influencing factors, the following mitigation strategies can be employed:

Inert Atmosphere: Conducting experiments under an inert atmosphere, such as nitrogen or argon, is a primary strategy to prevent oxidative degradation. This is supported by findings that cinnamaldehyde is stable under a nitrogen atmosphere rsc.orgresearchgate.net.

Temperature Control: Maintaining low temperatures during storage and experimentation can significantly slow down the rate of degradation. For instance, storing stock solutions and reaction mixtures at reduced temperatures (e.g., in a refrigerator or on ice) can enhance the stability of the compound.

Light Protection: Protecting styrylglyoxal solutions and experimental setups from light by using amber-colored glassware or by working in a dark environment can prevent photochemical reactions.

pH and Buffer Selection: Careful selection of the buffer system and maintaining an optimal pH can help to minimize pH-dependent degradation pathways. The choice of buffer components should also be considered to avoid any potential reactions with the styrylglyoxal molecule.

Use of Antioxidants: In some applications, the addition of a suitable antioxidant could be considered to quench radical-mediated oxidation processes. However, the potential for the antioxidant to interfere with the experiment must be carefully evaluated.

Encapsulation: For certain applications, encapsulation techniques, such as the use of nanoemulsions, could be explored to enhance the stability of styrylglyoxal against environmental factors researchgate.net. This approach has been shown to be effective for stabilizing cinnamaldehyde researchgate.net.

By implementing these strategies, researchers can minimize the degradation of styrylglyoxal, thereby ensuring the accuracy and validity of their experimental results.

Q & A

Q. What are the established synthetic routes for styrylglyoxal, and how can purity be optimized?

Styrylglyoxal is synthesized via oxidation of benzalacetone using selenous acid in a dioxane-water mixture. Key parameters include maintaining stoichiometric ratios (e.g., 106 g benzalacetone to 100 g selenous acid) and controlling reaction temperature to avoid over-oxidation. Purity optimization involves post-synthesis purification via distillation or recrystallization, validated by NMR and UV spectroscopy for structural confirmation .